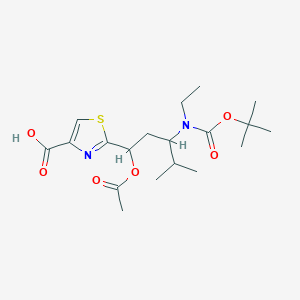
2-((1R,3R)-1-acetoxy-3-((tert-butoxycarbonyl)(ethyl)amino)-4-methylpentyl)thiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1R,3R)-1-acetoxy-3-((tert-butoxycarbonyl)(ethyl)amino)-4-methylpentyl)thiazole-4-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a thiazole ring, which is known for its biological activity, and a carboxylic acid group, which can participate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1R,3R)-1-acetoxy-3-((tert-butoxycarbonyl)(ethyl)amino)-4-methylpentyl)thiazole-4-carboxylic acid typically involves multiple steps, including the formation of the thiazole ring and the introduction of the acetoxy and tert-butoxycarbonyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-((1R,3R)-1-acetoxy-3-((tert-butoxycarbonyl)(ethyl)amino)-4-methylpentyl)thiazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The thiazole ring and carboxylic acid group can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing groups, while substitution reactions can introduce new functional groups to the thiazole ring or carboxylic acid group.
Scientific Research Applications
2-((1R,3R)-1-acetoxy-3-((tert-butoxycarbonyl)(ethyl)amino)-4-methylpentyl)thiazole-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity makes it a potential candidate for studying enzyme interactions and cellular processes.
Medicine: The compound’s potential therapeutic properties can be explored for drug development.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((1R,3R)-1-acetoxy-3-((tert-butoxycarbonyl)(ethyl)amino)-4-methylpentyl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, while the carboxylic acid group can participate in hydrogen bonding and other interactions. These interactions can modulate biological processes and lead to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((1R,3R)-1-acetoxy-3-((tert-butoxycarbonyl)(ethyl)amino)-4-methylpentyl)thiazole-4-carboxylic acid methyl ester
- This compound ethyl ester
Uniqueness
Compared to similar compounds, this compound has unique structural features that can influence its reactivity and biological activity. The presence of the acetoxy and tert-butoxycarbonyl groups can enhance its stability and solubility, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H30N2O6S |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-[1-acetyloxy-3-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-methylpentyl]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C19H30N2O6S/c1-8-21(18(25)27-19(5,6)7)14(11(2)3)9-15(26-12(4)22)16-20-13(10-28-16)17(23)24/h10-11,14-15H,8-9H2,1-7H3,(H,23,24) |
InChI Key |
AYRZQDGIMSIJLT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C(CC(C1=NC(=CS1)C(=O)O)OC(=O)C)C(C)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate;hydrochloride](/img/structure/B13383383.png)

![11-Hydroxy-4,4,8,10,14-pentamethyl-17-(4,5,6-trihydroxy-6-methylheptan-2-yl)-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13383396.png)
![N-(2-Bromo-3-oxospiro[3.5]non-1-en-1-yl)-4-(2,7-naphthyridin-1-ylamino)-L-phenylalanine](/img/structure/B13383411.png)
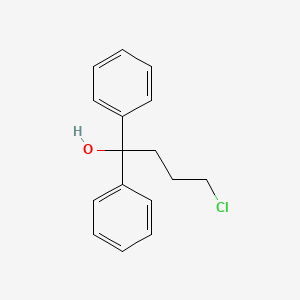
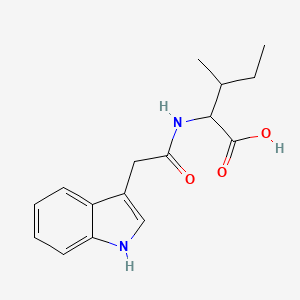
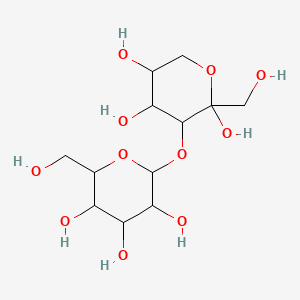
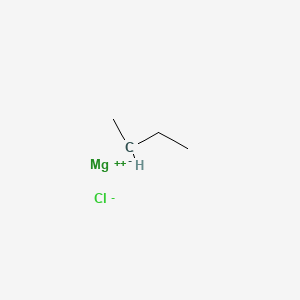
![[1-[[4-[[3-(Benzenesulfonylmethyl)-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B13383434.png)
![N-[2-amino-6-(methylamino)-4-oxo-1H-pyrimidin-5-yl]-N-(cyanomethyl)formamide](/img/structure/B13383436.png)

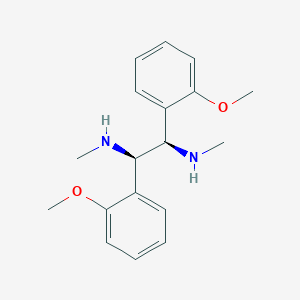
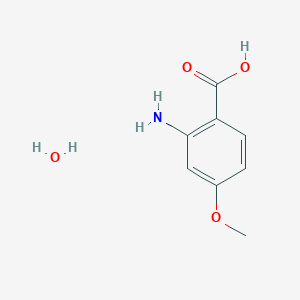
![3-(4-{[bis(benzyloxy)phosphoryl]oxy}phenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13383459.png)
